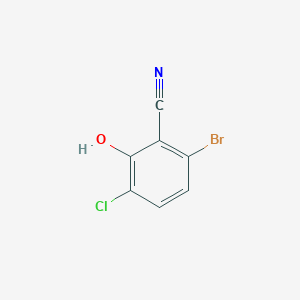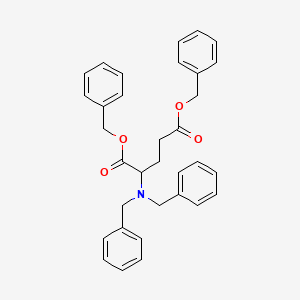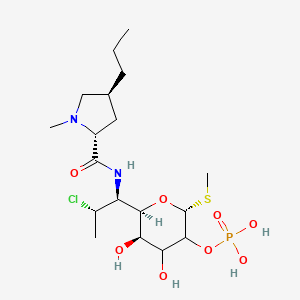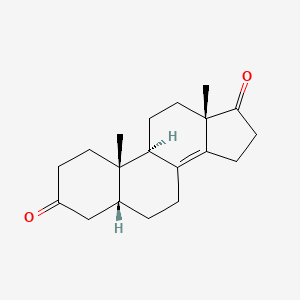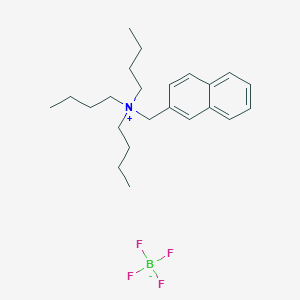
4-Fluoro-1-nitro-2-(trifluoromethylsulfanyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-1-nitro-2-(trifluoromethylsulfanyl)benzene is an organic compound with the molecular formula C7H3F4NO2S This compound is characterized by the presence of a fluorine atom, a nitro group, and a trifluoromethylsulfanyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-1-nitro-2-(trifluoromethylsulfanyl)benzene typically involves multi-step organic reactions. One common method is the nitration of 4-fluorobenzene followed by the introduction of the trifluoromethylsulfanyl group. The nitration process involves the reaction of 4-fluorobenzene with a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group. The trifluoromethylsulfanyl group can be introduced using reagents such as trifluoromethylsulfenyl chloride under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Safety measures and environmental considerations are crucial in industrial settings to handle the hazardous reagents and by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-Fluoro-1-nitro-2-(trifluoromethylsulfanyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro group is a strong electron-withdrawing group, making the aromatic ring less reactive towards electrophilic substitution.
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Nitration: Concentrated sulfuric acid and nitric acid.
Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon) or metal hydrides (e.g., sodium borohydride).
Nucleophilic Substitution: Nucleophiles such as phenoxide ions.
Major Products Formed
Reduction: 4-Fluoro-1-amino-2-(trifluoromethylsulfanyl)benzene.
Nucleophilic Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Fluoro-1-nitro-2-(trifluoromethylsulfanyl)benzene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Fluoro-1-nitro-2-(trifluoromethylsulfanyl)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the fluorine and trifluoromethylsulfanyl groups can influence the compound’s reactivity and binding affinity to various targets . The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
4-Fluoronitrobenzene: Similar structure but lacks the trifluoromethylsulfanyl group.
1-Fluoro-4-nitro-2-(trifluoromethyl)benzene: Similar but with a trifluoromethyl group instead of trifluoromethylsulfanyl.
4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene: Similar but with a trifluoromethoxy group.
Uniqueness
4-Fluoro-1-nitro-2-(trifluoromethylsulfanyl)benzene is unique due to the presence of the trifluoromethylsulfanyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific research and industrial applications.
Propiedades
Fórmula molecular |
C7H3F4NO2S |
|---|---|
Peso molecular |
241.16 g/mol |
Nombre IUPAC |
4-fluoro-1-nitro-2-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H3F4NO2S/c8-4-1-2-5(12(13)14)6(3-4)15-7(9,10)11/h1-3H |
Clave InChI |
GAEJBTOJWKVVQX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)SC(F)(F)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-(3aR,6aR)-N-(propan-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide,cis](/img/structure/B13431137.png)

![1-[(2-Imino-3-methyl-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B13431149.png)

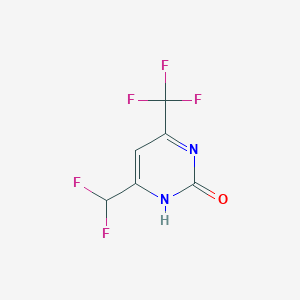

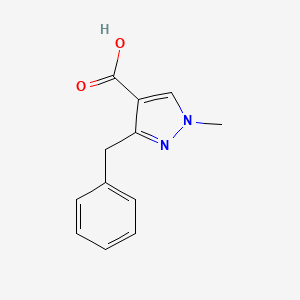
![Ethyl 4-(20-ethyl-2-oxa-13,20-diaza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-6-yl)butanoate](/img/structure/B13431187.png)
